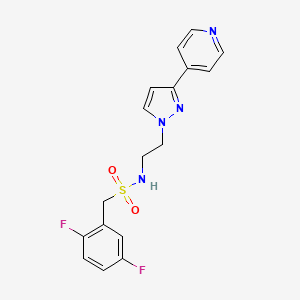
1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-difluorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H16F2N4O2S and its molecular weight is 378.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It’s known that the compound forms a stable octahedral structure through coordination bonds between the central iridium (iii) ion and two 2-(2,4-difluorophenyl)-5-trifluoromethylpyridine ligands, as well as two 2-2’-bipyridyl ligands .
Biochemical Pathways
The compound’s unique luminescent properties, conferred by the introduction of the iridium (iii) ion, suggest potential applications in the field of organic electroluminescence .
Result of Action
The compound’s unique luminescent properties and good redox properties and photoelectric conversion efficiency suggest potential applications in various fields. It can serve as an efficient luminescent material for the preparation of high-performance OLED displays . Its unique photoelectric conversion efficiency makes it a potential solar cell material . Additionally, it can also serve as a fluorescent probe, photocatalyst, etc .
Biochemical Analysis
Biochemical Properties
The compound 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide has been found to interact with several biomolecules. Its unique structure allows it to form stable complexes with various enzymes and proteins .
Cellular Effects
In cellular systems, 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide has been observed to influence various processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . The specific effects are dependent on the cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide is complex and multifaceted. It can bind to certain biomolecules, potentially inhibiting or activating enzymes, and can induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide vary with dosage. Threshold effects have been observed, and high doses can lead to toxic or adverse effects .
Metabolic Pathways
1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels .
Transport and Distribution
The compound 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide is transported and distributed within cells and tissues in a manner that depends on specific transporters and binding proteins . It can also affect its own localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(2,5-difluorophenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide and its effects on activity or function are areas of active research. Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2S/c18-15-1-2-16(19)14(11-15)12-26(24,25)21-8-10-23-9-5-17(22-23)13-3-6-20-7-4-13/h1-7,9,11,21H,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGQJHOHTFYZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2835811.png)


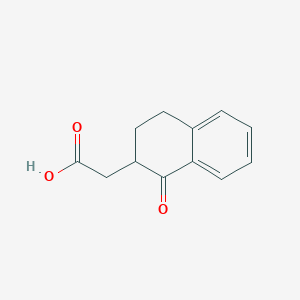

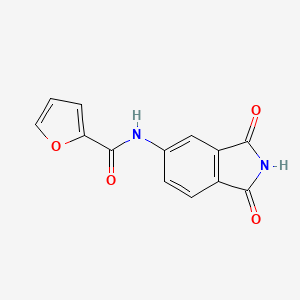


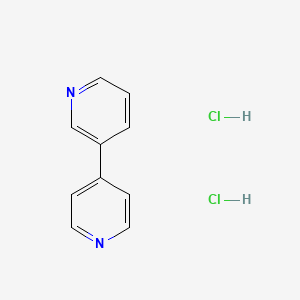
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2835827.png)
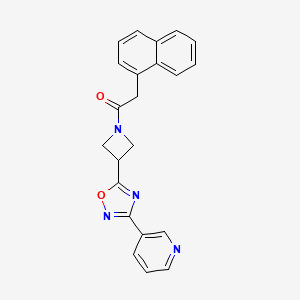
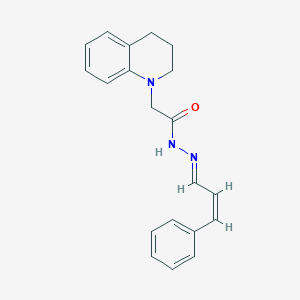
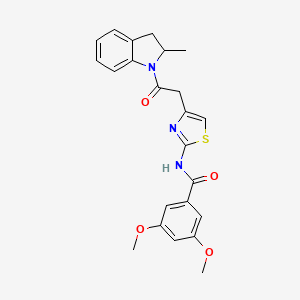
![[2-[[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2835834.png)
